molecular formula C12H14O4 B1359959 (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid CAS No. 1119452-97-9

(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid

Cat. No.: B1359959
CAS No.: 1119452-97-9
M. Wt: 222.24 g/mol
InChI Key: VCIIWZZZNHYZFT-FNORWQNLSA-N
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Description

(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid is an organic compound with a molecular structure that includes an ethoxy group, a methoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid typically involves the reaction of 4-ethoxy-2-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-methoxyphenyl)acrylic acid: Similar structure but lacks the ethoxy group.

    (2E)-3-(4-ethoxyphenyl)acrylic acid: Similar structure but lacks the methoxy group.

    (2E)-3-(4-ethoxy-2-hydroxyphenyl)acrylic acid: Similar structure but has a hydroxy group instead of a methoxy group.

Uniqueness

(2E)-3-(4-ethoxy-2-methoxyphenyl)acrylic acid is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-ethoxy-2-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-16-10-6-4-9(5-7-12(13)14)11(8-10)15-2/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIIWZZZNHYZFT-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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